(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid
Description
Properties
CAS No. |
147906-08-9 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2e 3 3 Fluoro 4 Methoxyphenyl Prop 2 Enoic Acid and Its Analogues
Classical Approaches in Cinnamic Acid Synthesis
The foundational methods for synthesizing cinnamic acids have been cornerstones of organic chemistry for over a century. These reactions, including the Perkin, Knoevenagel, and Heck reactions, provide reliable pathways to α,β-unsaturated carboxylic acids from readily available starting materials.
Perkin Condensation and its Variants for α,β-Unsaturated Carboxylic Acids
The Perkin reaction, developed by William Henry Perkin in 1868, is a robust method for synthesizing α,β-unsaturated aromatic acids. wikipedia.orglongdom.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), typically in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. wikipedia.orgbyjus.com For the synthesis of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, the Perkin condensation would utilize 3-fluoro-4-methoxybenzaldehyde (B1294953) and an acid anhydride like acetic anhydride, with a base such as sodium acetate (B1210297).
The mechanism proceeds through the formation of an enolate from the anhydride, which then attacks the carbonyl carbon of the aldehyde. byjus.comyoutube.com The resulting intermediate undergoes dehydration to yield the unsaturated product. byjus.com The reaction is generally heated to high temperatures to drive the condensation and subsequent elimination. youtube.com This method is broadly applicable to a variety of aromatic aldehydes for the preparation of substituted cinnamic acids. longdom.org
Table 1: Examples of Cinnamic Acid Synthesis via Perkin Reaction iitk.ac.in
| Aromatic Aldehyde | Acid Anhydride | Product |
| Benzaldehyde | Acetic anhydride | Cinnamic acid |
| Salicylaldehyde | Acetic anhydride | 2-Hydroxycinnamic acid (Coumarin) |
| 4-Methoxybenzaldehyde | Acetic anhydride | 4-Methoxycinnamic acid |
Knoevenagel Condensation in the Preparation of Cinnamic Acid Derivatives
The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction widely used for synthesizing cinnamic acids. rsc.org This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). rsc.orgchemrxiv.org The initial condensation product is an α,β-unsaturated dicarboxylic acid which often undergoes spontaneous decarboxylation upon heating to afford the final cinnamic acid derivative. rsc.orgresearchgate.net
To synthesize this compound, 3-fluoro-4-methoxybenzaldehyde would be reacted with malonic acid. The choice of base and solvent can be critical, with pyridine often serving as both catalyst and solvent. rsc.org However, due to the toxicity of pyridine, alternative "pyridine-free" systems using aliphatic tertiary amines like triethylamine (B128534) in solvents such as toluene (B28343) have been developed. rsc.org This method is highly versatile and is a preferred route for many substituted cinnamic acids. researchgate.netnih.gov For instance, the Knoevenagel condensation of various substituted benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686) using piperidine as a catalyst has been shown to proceed smoothly. chemrxiv.org
Table 2: Substrate Scope in Knoevenagel Condensation for Cinnamic Acid Analogues chemrxiv.orgchemrxiv.org
| Aldehyde | Active Methylene Compound | Base Catalyst | Product Type |
| 3-Fluoro-4-methoxybenzaldehyde | Octyl cyanoacetate | Piperidine | Octyl (2E)-2-cyano-3-(3-fluoro-4-methoxyphenyl)prop-2-enoate |
| 2-Fluoro-4-methoxybenzaldehyde | Octyl cyanoacetate | Piperidine | Octyl (2E)-2-cyano-3-(2-fluoro-4-methoxyphenyl)prop-2-enoate |
| 4-Fluoro-3-methoxybenzaldehyde | 2-Methoxyethyl cyanoacetate | Piperidine | 2-Methoxyethyl (2E)-2-cyano-3-(4-fluoro-3-methoxyphenyl)prop-2-enoate |
| Benzaldehyde | Malonic Acid | Piperidine/Pyridine | Cinnamic Acid |
Heck Reaction and Palladium-Catalyzed Coupling Strategies
The Heck reaction, or Mizoroki-Heck reaction, is a powerful palladium-catalyzed cross-coupling reaction that forms a substituted alkene from an unsaturated halide (or triflate) and an alkene. wikipedia.orglibretexts.org This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds. wikipedia.org To synthesize this compound, an aryl halide such as 1-bromo- or 1-iodo-3-fluoro-4-methoxybenzene would be coupled with acrylic acid or an acrylate (B77674) ester (e.g., ethyl acrylate) in the presence of a palladium catalyst and a base. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and finally β-hydride elimination to release the product and regenerate the catalyst. wikipedia.orglibretexts.org Typical catalysts include palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), often with phosphine (B1218219) ligands, and bases like triethylamine or potassium carbonate are used to neutralize the hydrogen halide formed. wikipedia.org A key advantage of the Heck reaction is its excellent stereoselectivity, almost exclusively yielding the trans or (E)-isomer of the product alkene. organic-chemistry.org
Table 3: Typical Components of a Heck Reaction for Cinnamic Acid Synthesis
| Component | Example(s) | Role |
| Aryl Halide | Aryl iodide, Aryl bromide | Aryl group source |
| Alkene | Acrylic acid, Ethyl acrylate | Prop-2-enoic acid backbone source |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |
| Base | Triethylamine, Potassium Carbonate | Neutralizes HX by-product |
| Ligand (optional) | Triphenylphosphine, BINAP | Stabilizes and modifies the catalyst |
Stereoselective Synthesis of (2E)-Isomers of (3-fluoro-4-methoxyphenyl)prop-2-enoic acid Derivatives
Achieving stereocontrol to selectively produce the (2E)-isomer is a critical aspect of synthesizing cinnamic acid derivatives. The "E" configuration, where the bulky aryl and carboxylic acid groups are on opposite sides of the double bond (trans), is generally the more thermodynamically stable isomer. Consequently, many classical synthetic methods inherently favor its formation.
In the Perkin and Knoevenagel condensations , the elimination step that forms the double bond typically proceeds through a lower energy transition state that leads to the more stable E-isomer, especially when the reaction is allowed to reach thermodynamic equilibrium.
The Heck reaction is particularly noted for its high stereoselectivity. organic-chemistry.org The mechanism of syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination results in a net trans substitution at the double bond, leading predominantly to the (E)-alkene product. mdpi.com This inherent selectivity makes the Heck reaction a highly reliable method for obtaining (2E)-cinnamic acid derivatives without significant contamination from the (Z)-isomer.
Contemporary Synthetic Innovations for Cinnamic Acid Derivatives
Modern synthetic chemistry aims to improve upon classical methods by enhancing reaction efficiency, reducing environmental impact, and simplifying procedures. Microwave-assisted synthesis represents a significant advance in this area.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. tandfonline.comnih.gov Microwave-assisted synthesis has been successfully applied to the Knoevenagel condensation for producing cinnamic acid derivatives. researchgate.netresearchgate.net
In a typical procedure, an aromatic aldehyde is mixed with malonic acid and a catalyst, sometimes under solvent-free conditions, and irradiated in a microwave reactor. tandfonline.comresearchgate.net For example, various cinnamic acids have been prepared in 70-95% yields by irradiating a mixture of an aryl aldehyde, malonic acid, and polyphosphate ester (PPE) as a mediator and catalyst. tandfonline.com This method drastically reduces reaction times from hours to mere minutes. nih.gov The use of water as a solvent in combination with microwave heating and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) further enhances the "green" credentials of the synthesis, providing an environmentally friendly and efficient route to cinnamic acids. researchgate.netsemanticscholar.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Knoevenagel Condensation tandfonline.comnih.gov
| Substrate | Method | Reaction Time | Yield |
| Benzaldehyde | Conventional Heating | Several hours | Moderate |
| Benzaldehyde | Microwave Irradiation | 1-5 minutes | ~95% tandfonline.com |
| 4-Methylbenzaldehyde | Conventional Heating | Several hours | Moderate |
| 4-Methylbenzaldehyde | Microwave Irradiation | 1-5 minutes | ~87% tandfonline.com |
| 4-Methoxybenzaldehyde | Conventional Heating | Several hours | Moderate |
| 4-Methoxybenzaldehyde | Microwave Irradiation | 1-5 minutes | ~85% researchgate.net |
Metal-Free and Additive-Free Reaction Conditions for Functionalization
In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous materials, including metal catalysts and additives. bepls.comrsc.org The Knoevenagel condensation, a key method for synthesizing cinnamic acids, is well-suited to these principles. wikipedia.orgsigmaaldrich.com While traditionally catalyzed by weak bases like piperidine or pyridine, research has focused on catalyst-free and solvent-free conditions. sigmaaldrich.comrsc.org
One approach involves performing the condensation of the corresponding aromatic aldehyde with malonic acid in water or under solvent-free conditions, often facilitated by microwave irradiation. rsc.orgnih.gov These methods can significantly reduce reaction times and simplify purification processes. For instance, the condensation of aromatic aldehydes and active methylene compounds can be achieved by heating in the absence of any catalyst, though this may require higher temperatures. rsc.org The use of deep eutectic solvents also presents a metal-free strategy for reactions like the decarboxylation of cinnamic acid derivatives. lookchem.com
The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and catalyst, allows for the reaction of aromatic aldehydes with malonic acid, leading to the desired α,β-unsaturated carboxylic acid after decarboxylation. wikipedia.org Efforts to create greener alternatives have explored replacing pyridine with other catalysts or employing catalyst-free systems. rsc.orgrsc.org
Table 1: Comparison of Knoevenagel Condensation Conditions for Cinnamic Acid Synthesis
| Method | Catalyst/Solvent | Conditions | Advantages |
|---|---|---|---|
| Traditional Knoevenagel | Piperidine/Pyridine | Reflux | Well-established, good yields |
| Doebner Modification | Pyridine | Heating | Condensation with decarboxylation |
| Microwave-Assisted | Base (e.g., piperidine) in solvent (e.g., ethanol) or solvent-free | Microwave irradiation | Rapid reaction times, high efficiency rsc.orgnih.gov |
| Catalyst-Free | Water or solvent-free | High temperature | Environmentally benign, avoids catalyst contamination rsc.org |
Continuous Flow Methodologies in Cinnamic Acid Derivatization
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and potential for automation and scalability. beilstein-journals.orgmdpi.com This technology has been successfully applied to the derivatization of cinnamic acids, particularly for the synthesis of cinnamides. beilstein-journals.orgnih.gov
Researchers have developed continuous flow processes for the amidation of cinnamic acids using coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). beilstein-journals.orgnih.gov In these systems, solutions of the cinnamic acid, an amine, and the coupling agent are pumped through a reactor coil where the reaction occurs. This methodology allows for the rapid production of cinnamides with moderate to good yields and can be scaled up to produce significant quantities of the desired product. beilstein-journals.orgnih.gov For example, a continuous flow mechanochemistry setup has been used to convert cinnamic acids into corresponding amides and hydrazides, with the capacity to produce 100 g of amide products with 90% yields. beilstein-journals.org
Enzymatic reactions in continuous-flow microreactors have also been developed for synthesizing cinnamamides from methyl cinnamates and phenylethylamines, demonstrating the versatility of this technology. mdpi.com
Derivatization Strategies from this compound Scaffold
The scaffold of this compound offers multiple sites for chemical modification, including the carboxylic acid group, the aromatic ring, and the alkene side chain. These modifications allow for the generation of a diverse library of compounds with potentially varied chemical and biological properties.
Esterification and Amidation Reactions for Cinnamates and Cinnamides
The carboxylic acid moiety is a primary site for derivatization through esterification and amidation reactions.
Esterification transforms the carboxylic acid into an ester. This can be achieved through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. More modern approaches utilize solid acid catalysts, such as tungstophosphoric acid/zirconia composites, to create a more environmentally friendly and recyclable system. researchgate.net
Amidation yields cinnamides, which are a significant class of compounds. mdpi.com The synthesis of amides from cinnamic acids typically requires the activation of the carboxylic acid group. This is commonly done using coupling reagents. A variety of such reagents have been employed for the amidation of cinnamic acid, each with its own advantages. beilstein-journals.orgnih.gov
Table 2: Coupling Reagents for Cinnamic Acid Amidation beilstein-journals.orgnih.gov
| Coupling Reagent | Description |
|---|---|
| EDC·HCl | A common, water-soluble carbodiimide (B86325) used in continuous flow mechanochemistry. |
| COMU | A non-hazardous phosphonium-based reagent used for synthesizing precursors to A2A antagonists. |
| TCT (2,4,6-trichloro-1,3,5-triazine) | A non-toxic and low-cost reagent used in deep eutectic solvents. |
| Solid-supported phenylboronic acid | A reusable catalyst that facilitates direct amidation through a dicarboxylate complex. |
These reactions enable the synthesis of a wide array of cinnamates and cinnamides from the this compound scaffold.
Functionalization of the Aromatic Ring and Side Chain Modifications
Beyond the carboxylic acid group, both the aromatic ring and the propenoic acid side chain can be subjected to further functionalization.
Aromatic Ring Modifications: The 3-fluoro-4-methoxyphenyl ring can undergo various electrophilic aromatic substitution reactions. The existing substituents (fluoro and methoxy (B1213986) groups) direct incoming electrophiles to specific positions on the ring. For example, further halogenation (bromination or chlorination) could introduce additional substituents. The methoxy group can also be a site for modification; demethylation would yield a hydroxyl group, transforming the molecule into a derivative of caffeic acid. matrix-fine-chemicals.com
Side Chain Modifications: The carbon-carbon double bond in the prop-2-enoic acid side chain is reactive and can undergo several types of addition reactions.
Reduction: Catalytic hydrogenation can reduce the double bond to yield 3-(3-fluoro-4-methoxyphenyl)propanoic acid.
Halogenation: The addition of halogens like bromine across the double bond would result in a di-halogenated derivative.
Epoxidation: Reaction with a peroxy acid would form an epoxide across the double bond.
Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic conjugate addition, allowing for the introduction of a wide range of functional groups at the β-position.
These derivatization strategies highlight the versatility of the this compound structure as a starting point for creating a diverse range of more complex molecules.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-fluoro-4-methoxybenzaldehyde |
| Malonic acid |
| Piperidine |
| Pyridine |
| N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) |
| (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino(morpholino)carbenium hexafluorophosphate (B91526) (COMU) |
| 2,4,6-trichloro-1,3,5-triazine (TCT) |
| Phenylboronic acid |
| Caffeic acid |
In Vitro Biological Activity and Molecular Mechanisms of 2e 3 3 Fluoro 4 Methoxyphenyl Prop 2 Enoic Acid and Its Derivatives
Enzyme Inhibition Studies
The capacity of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid and its analogues to interact with and inhibit various enzymes is a key area of research. These interactions are fundamental to their potential therapeutic applications, particularly in diseases characterized by enzymatic dysregulation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research on structurally similar cinnamic acid derivatives provides valuable insights into the potential effects of fluoro and methoxy (B1213986) substitutions.
Studies on fluorine or chlorine-substituted cinnamic acid derivatives have shown that the position of the halogen substituent significantly influences their inhibitory activity and selectivity towards AChE and BChE. For instance, compounds with a para-substituted fluorine or chlorine tend to exhibit potent activity against AChE but poor activity against BChE. nih.gov Conversely, ortho-substituted analogues often show the opposite effect. nih.gov The introduction of a tertiary amine side chain to these halogenated cinnamic acid derivatives has been found to confer moderate to potent AChE inhibitory activity. nih.gov
One study highlighted that among a series of newly synthesized compounds, a derivative with a piperidine (B6355638) side chain and a para-chloro substitution was the most potent AChE inhibitor, with an IC50 value of 1.11 ± 0.08 μmol/L and a high selectivity for AChE over BChE. nih.gov An enzyme kinetic study of this compound suggested a mixed-type inhibitory effect on AChE. nih.gov
Another investigation into trimethoxycinnamates revealed that 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate demonstrated the highest activity against both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM). researchgate.net The 2-fluorophenyl analogue also showed significant BChE inhibition (IC50 = 44.41 µM). researchgate.net These findings suggest that the presence and position of both methoxy and halogen substituents are critical determinants of cholinesterase inhibition.
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | AChE | 46.18 µM |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 32.46 µM |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | BChE | 44.41 µM |
| Cinnamic acid derivative with piperidine and para-chloro substitution | AChE | 1.11 µM |
Lipoxygenase (LOX) Inhibition and Associated Pathways
Lipoxygenases (LOXs) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. ceon.rs Inhibition of LOX is a therapeutic target for a variety of inflammatory diseases. ceon.rs Cinnamic acid derivatives have been investigated for their potential to inhibit LOX enzymes.
Research has shown that acrylic acid analogues can act as potent 5-LOX inhibitors. For example, derivatives with a C-2 4-hydroxyphenyl or 4-acetamidophenyl substituent were found to be particularly potent, with IC50 values of 0.56 µM and 0.11 µM, respectively. nih.gov Additionally, several compounds with a C-2 substituted-phenyl moiety (4-Br, 4-F, and 4-OH) demonstrated potent 15-LOX inhibitory activity, with IC50 values in the range of 0.31-0.49 µM. nih.gov
The presence of methoxy groups on the cinnamic acid structure also influences LOX inhibition. Studies on 4-methoxy and 3,4-dimethoxy cinnamic derivatives have shown their involvement in soybean lipoxygenase inhibition. researchgate.net However, a 3,4,5-trimethoxy substitution appears to be related to a decrease in inhibitory activity. researchgate.net This suggests that the number and position of methoxy groups are critical for effective LOX inhibition. Molecular docking studies have indicated that hydrophobic key interactions may govern the binding of these inhibitors to the enzyme. nih.gov
| Compound | Target Enzyme | IC50 Value |
|---|---|---|
| Acrylic acid analog with C-2 4-acetamidophenyl substituent | 5-LOX | 0.11 µM |
| Acrylic acid analog with C-2 4-hydroxyphenyl substituent | 5-LOX | 0.56 µM |
| Acrylic acid analog with C-2 4-fluorophenyl moiety | 15-LOX | 0.31-0.49 µM |
| Acrylic acid derivative 4I | LOX | 100 µM |
Other Relevant Enzyme Modulations by Cinnamic Acid Analogues
Beyond cholinesterases and lipoxygenases, cinnamic acid derivatives have been shown to modulate the activity of other enzymes. For instance, p-methoxycinnamic acid and its ethyl ester have been identified as effective α-glucosidase inhibitors, with IC50 values significantly lower than the control, suggesting their potential in managing postprandial hyperglycemia. researchgate.net
Furthermore, some cinnamic acid derivatives have been found to inhibit benzoate (B1203000) 4-hydroxylase (CYP53), a fungal enzyme responsible for the detoxification of aromatic compounds. nih.gov This inhibition is believed to be a mechanism behind their antifungal activity. nih.gov The structure-activity relationship studies indicate that the presence of an electron-withdrawing group on the phenyl ring can enhance this antifungal and enzyme-inhibiting activity.
Antimicrobial Activities (In Vitro Models)
The antimicrobial properties of this compound and its derivatives have been evaluated against a range of microorganisms, demonstrating their potential as antibacterial and antifungal agents.
Antibacterial Spectrum and Efficacy Against Microorganisms
Cinnamic acid and its derivatives are known to possess a broad spectrum of antibacterial activity. nih.gov The presence of a methoxy group, as seen in 4-methoxycinnamic acid, has been associated with potent antibacterial effects, with minimum inhibitory concentration (MIC) values ranging from 50.4 to 449 µM against various bacterial strains. nih.gov
A study on difluoromethyl cinnamoyl amides, which are structurally related to the target compound, revealed selective activity against Mycobacterium smegmatis. The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides were the most active, with a MIC of 8 µg/mL. nih.gov This suggests that the difluoromethyl moiety can enhance antibacterial activity and selectivity. nih.gov
Research on p-methoxycinnamic acid has shown its effectiveness against colistin-resistant Acinetobacter baumannii, with MIC values in the range of 128–512 µg/mL. mdpi.com Furthermore, combinations of cinnamic acid derivatives with conventional antibiotics have demonstrated synergistic effects, leading to a significant decrease in the MIC values of the antibiotics. mdpi.com
| Compound/Derivative | Bacterial Strain | MIC Value |
|---|---|---|
| 4-Methoxycinnamic acid | Various bacteria | 50.4 - 449 µM |
| N-isopropyl-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL |
| N-isopentyl-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL |
| N-(2-phenylethyl)-3′-(difluoromethyl)-4′-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 µg/mL |
| p-Methoxycinnamic acid | Colistin-resistant Acinetobacter baumannii | 128 - 512 µg/mL |
Antifungal Properties and Biofilm Formation Inhibition
Cinnamic acid derivatives have also demonstrated significant antifungal activity. The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance antifungal properties. researchgate.net A study on various cinnamic acid derivatives reported their ability to inhibit the growth of fungal strains such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. researchgate.net One of the proposed mechanisms for this antifungal action is the inhibition of the fungal enzyme benzoate 4-hydroxylase (CYP53). nih.gov
In addition to inhibiting fungal growth, certain cinnamic acid derivatives are effective against biofilm formation. Biofilms are communities of microorganisms attached to a surface, which exhibit increased resistance to antimicrobial agents. A study on cinnamoyl ester and amide derivatives showed their ability to inhibit Candida albicans biofilm formation, with some compounds exhibiting a 50% biofilm inhibition concentration (BMIC50) as low as 2 µg/mL. nih.gov Another study highlighted the potential of ultrashort tetra-peptides conjugated to hydrophobic cinnamic acid derivatives to eradicate established biofilms of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, one derivative displayed a minimum biofilm eradication concentration (MBEC) of 125 µg/mL against both methicillin-sensitive and resistant S. aureus. nih.gov
| Compound/Derivative | Fungal Strain/Biofilm | Activity (BMIC50/MBEC) |
|---|---|---|
| Cinnamoyl ester derivative 7 | Candida albicans biofilm formation | 2 µg/mL (BMIC50) |
| Cinnamoyl ester derivative 8 | Candida albicans biofilm formation | 4 µg/mL (BMIC50) |
| 3-(4-Hydroxyphenyl)propionic)-Orn-Orn-Trp-Trp-NH2 | Methicillin-sensitive S. aureus biofilm | 125 µg/mL (MBEC) |
| 3-(4-Hydroxyphenyl)propionic)-Orn-Orn-Trp-Trp-NH2 | Methicillin-resistant S. aureus biofilm | 125 µg/mL (MBEC) |
Antioxidant Mechanisms (Cellular and Molecular Contexts)
The antioxidant potential of phenolic compounds like cinnamic acid derivatives is a cornerstone of their biological activity. This activity is largely attributed to their chemical structure, which enables them to participate in redox reactions.
Free Radical Scavenging Capabilities and Redox Modulation
Cinnamic acids and their analogues are recognized for their ability to act as radical scavengers. mdpi.com They can donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The methoxy substituent on the phenyl ring of this compound is expected to enhance this activity through its electron-donating properties, which stabilize the resulting phenoxy radical.
Studies on related compounds, such as ferulic acid and sinapic acid, have demonstrated considerable antioxidant capacity and radical scavenging activity. mdpi.com These compounds effectively neutralize various reactive oxygen species (ROS), suggesting that this compound may operate through similar mechanisms to modulate cellular redox states.
Influence on Oxidative Stress Pathways in Cellular Systems
Beyond direct scavenging, cinnamic acid derivatives can influence endogenous antioxidant defense systems. Structurally related compounds have been shown to modulate key signaling pathways involved in the cellular response to oxidative stress. One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's ability to cope with oxidative insults. While direct evidence for this compound is not yet available, its structural similarity to known Nrf2 activators suggests it may also influence this critical defensive pathway.
Anti-Inflammatory Modulations at Cellular and Sub-Cellular Levels
Chronic inflammation is a key factor in the pathology of numerous diseases. Cinnamic acid derivatives have consistently demonstrated anti-inflammatory properties in various in vitro models. mdpi.com The mechanisms are often multifactorial, involving the inhibition of key inflammatory mediators and signaling cascades.
Research on analogous compounds, such as p-methoxycinnamic acid (p-MCA), has shown a significant reduction in the expression of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov This suppression is often linked to the inhibition of major inflammatory signaling pathways.
A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm; upon stimulation by inflammatory signals, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. Studies on p-MCA have shown that it can prevent this nuclear translocation, thereby blocking the expression of NF-κB target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Other related molecules have been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in regulating the inflammatory response.
| Compound/Class | Mechanism of Action | Key Molecular Targets | Reference |
|---|---|---|---|
| p-Methoxycinnamic acid (p-MCA) | Suppression of pro-inflammatory cytokines and enzymes | TNF-α, IL-6, IL-1β, iNOS, COX-2 | nih.govnih.gov |
| p-Methoxycinnamic acid (p-MCA) | Inhibition of key inflammatory signaling pathway | NF-κB (inhibition of nuclear translocation) | nih.gov |
| Cinnamic Acid Derivatives | Modulation of cellular signaling cascades | MAPK pathway | nih.gov |
Exploration of Anticarcinogenic Effects in In Vitro Cellular Models
The potential of cinnamic acid derivatives as anticancer agents has been a significant area of research. Their effects are often mediated by their ability to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).
Induction of Apoptosis in Cancer Cell Lines
Apoptosis is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this cell death pathway. Studies on various methoxylated and fluorinated cinnamic acid derivatives and chalcones have shown their ability to induce apoptosis in different cancer cell lines. nih.govnih.gov
The induction of apoptosis is a complex process regulated by the interplay of pro-apoptotic and anti-apoptotic proteins. A key family of proteins involved is the B-cell lymphoma 2 (Bcl-2) family. Research on alpha-cyano-4-hydroxy-3-methoxycinnamic acid demonstrated that it induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and altering the Bax/Bcl-2 ratio in favor of cell death. nih.govplos.org This shift leads to the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, caspase-3 and caspase-9 have been identified as key mediators in the apoptotic effects of related compounds. nih.gov
| Compound | Cancer Cell Line(s) | Observed Apoptotic Mechanism | Reference |
|---|---|---|---|
| Alpha-cyano-4-hydroxy-3-methoxycinnamic acid | MCF-7, T47D, MDA-MB-231 (Breast Cancer) | Increased Bax/Bcl-2 ratio | nih.govplos.org |
| p-Methoxycinnamic acid | Rat Colon Carcinoma (in vivo) | Decreased Bcl-2, Increased Bax, Caspase-3, Caspase-9 | nih.gov |
| Cinnamic acid | HTT-144 (Melanoma) | Apoptosis induction via cytoskeleton disruption | nih.gov |
DNA Interaction Studies in Cellular Systems
The interaction of small molecules with DNA can be a mechanism for anticancer activity, potentially leading to the inhibition of replication and transcription or the induction of DNA damage that triggers apoptosis. Cinnamic acid derivatives have been investigated for their ability to bind to DNA.
Spectroscopic and molecular docking studies on compounds like sinapic acid have suggested that these molecules can bind to the grooves of the DNA double helix, particularly the minor groove in G-C rich regions. researchgate.net This binding is typically non-intercalative and driven by forces such as hydrogen bonding and van der Waals interactions. researchgate.net While this binding itself may not cause DNA damage, it can interfere with the processes of replication and gene expression in cancer cells. Furthermore, some studies have shown that cinnamic acid derivatives can protect DNA from damage induced by external factors like UVB radiation. researchgate.net
Structure Activity Relationship Sar Analysis of 2e 3 3 Fluoro 4 Methoxyphenyl Prop 2 Enoic Acid Analogues
Influence of Fluorine Atom Position and its Electronic Effects on Bioactivity
The introduction of a fluorine atom to the phenyl ring has profound effects on the molecule's physicochemical properties, which in turn influences its biological activity. Fluorine is strongly electron-withdrawing due to its high electronegativity, an effect that modifies the electronic structure of the molecule. sci-hub.stresearchgate.net This can enhance interactions with biological targets and improve metabolic stability. researchgate.net
The position of the fluorine substituent is a critical factor for both the potency and selectivity of the compound's bioactivity. For instance, in a series of fluorine-substituted cinnamic acid derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the substitution pattern produced a significant effect. Analogues with a para-substituted fluorine atom exhibited potent activity against AChE but were poor inhibitors of BChE. nih.gov Conversely, ortho-substituted compounds displayed the opposite selectivity profile. nih.gov
In the context of antitubercular activity, the position of the fluorine atom was also found to be crucial. A compound featuring a 4-fluoro phenyl ring substitution was identified as the most active among a series of fluorinated derivatives. nih.gov This suggests that the electronic effects exerted by the fluorine atom at the para position are favorable for this specific biological activity. Furthermore, studies on antifungal agents have shown that compounds like (2E)-N-(3-Fluorophenyl)-3-phenylprop-2-enamide exhibit notable activity, indicating the utility of a meta-positioned fluorine for certain biological endpoints. nih.gov
| Compound Class | Fluorine Position | Observed Activity | Reference |
|---|---|---|---|
| Cinnamic Acid Derivatives | Para (4-position) | Potent AChE inhibition, poor BChE inhibition | nih.gov |
| Cinnamic Acid Derivatives | Ortho (2-position) | Poor AChE inhibition, potent BChE inhibition | nih.gov |
| Cinnamic Acid Derivatives | Para (4-position) | Most active for anti-tuberculosis activity | nih.gov |
| N-arylcinnamamides | Meta (3-position) | Antifungal activity against B. sorokiniana | nih.gov |
Role of the Methoxy (B1213986) Group in Modulating Biological Response and Selectivity
The methoxy (-OCH₃) group is another key modulator of biological activity in cinnamic acid analogues. Its presence, number, and position on the aromatic ring significantly define the compound's bioactivity spectrum. nih.gov The methoxy group can influence properties such as solubility and the ability to penetrate biological membranes. nih.gov
Research has demonstrated that for certain activities, specific methoxylation patterns are required. For example, in studies on hepatoprotective agents, compounds with a methoxy group at the 3- or 4-position of the phenyl ring were found to be the most active. nih.govresearchgate.net This suggests that the electronic and steric properties conferred by the methoxy group at these positions are crucial for the desired protective effect. nih.gov
Conversely, increasing the number of methoxy substituents does not always lead to enhanced activity. In the same hepatoprotection model, disubstituted 3,4-dimethoxy derivatives displayed poor activity. nih.govresearchgate.net Similarly, in studies of antimicrobial agents, the introduction of one, two, or three methoxy groups was found to negatively affect antimicrobial activity. mdpi.com However, for other biological targets, the methoxy group is essential. The presence of a methoxy group at the para-position has been identified as a crucial element for enhancing α-glucosidase inhibitory activity and may also be important for cognition-enhancing effects. mdpi.com
| Compound Class | Methoxy Substitution | Observed Activity | Reference |
|---|---|---|---|
| Cinnamic Acid Derivatives | 3-methoxy or 4-methoxy | Most active hepatoprotective agents | nih.govresearchgate.net |
| Cinnamic Acid Derivatives | 3,4-dimethoxy | Poor hepatoprotective activity | nih.govresearchgate.net |
| Cinnamic Acid Derivatives | Mono-, di-, or tri-methoxy | Negative impact on antimicrobial activity | mdpi.com |
| Phenylpropanoids | para-methoxy | Enhanced α-glucosidase inhibition | mdpi.com |
Impact of Substituent Patterns on the Phenyl Ring (Mono-, Di-, and Tri-Substitution)
In contrast, the activity can be diminished with different substitution patterns. For instance, monosubstituted 3- or 4-hydroxy cinnamic acid derivatives showed lower hepatoprotective activity, while disubstituted 3,4-dihydroxy compounds were among the least active. nih.gov This indicates that for certain biological targets, a simple increase in the number of hydroxyl groups is detrimental.
The interplay between different types of substituents is also critical. While increasing the number of methoxy groups can decrease antimicrobial activity, the specific placement of a single hydroxyl group can fine-tune it. mdpi.com For example, an ortho-hydroxyl group on the phenyl ring was found to be important for activity against E. faecium, whereas meta- and para-hydroxyl groups resulted in a drastic loss of activity. mdpi.com This demonstrates that both the type and the relative position of substituents in di- and tri-substituted analogues are crucial for optimizing biological response.
Effect of Alkyl Chain Variations and Carboxylic Acid Functional Group Modifications
Modifications to the prop-2-enoic acid side chain and the terminal carboxylic acid group are pivotal in modulating the biological activity of cinnamic acid analogues. nih.govnih.gov The carboxylic acid group, in particular, significantly affects properties like polarity and the ability to form hydrogen bonds, which are crucial for antibacterial activity. nih.gov
Common modifications include esterification and amidation of the carboxylic acid. beilstein-journals.orgdntb.gov.ua These changes can alter the molecule's lipophilicity and its interaction with target enzymes or receptors. For example, a series of N-arylcinnamamides, where the carboxylic acid is converted to an amide, showed potent antistaphylococcal and antitubercular activities. nih.gov The nature of the substituent on the amide nitrogen further influences the activity spectrum.
Changes to the alkyl chain itself also have a significant impact. The conversion of a carbonyl group in an ester to a methylene (B1212753) group, for instance, led to a notable decrease in activity, underscoring the importance of the electronic nature of the side chain. nih.gov The length and branching of alkyl chains in cinnamic acid esters also greatly affect their biological activity. nih.gov
| Modification | Example | Effect on Bioactivity | Reference |
|---|---|---|---|
| Amidation | (2E)-N-arylcinnamamides | Potent antistaphylococcal and antitubercular activity | nih.gov |
| Esterification | Cinnamic acid esters | Activity is dependent on alkyl group type, chain length, and branching | nih.gov |
| Carbonyl Reduction | Conversion of ester carbonyl to methylene | Notable decrease in activity | nih.gov |
Stereochemical Considerations (E/Z Isomerism) and Their Implications for Activity
The presence of a carbon-carbon double bond in the prop-2-enoic acid chain gives rise to geometric isomers, designated as E (trans) and Z (cis). nih.gov In nature, the trans isomer of cinnamic acid is the most common and predominant form because it is more stable than the cis isomer. mdpi.comnih.gov This stereochemistry is a critical factor for biological activity, as the three-dimensional shape of the molecule dictates how it fits into a binding site on a biological target.
While the E-isomer is more commonly studied, the Z-isomer can exhibit distinct properties and activities. nih.gov The synthesis and evaluation of Z-cinnamic acids have demonstrated that they can have a different performance compared to their corresponding E-isomers. nih.gov The physical, morphological, and photochemical properties can differ significantly between the two isomers, which in turn influences their interaction with biological systems. nih.gov Although specific SAR studies comparing the E and Z isomers of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid are not widely reported, the fundamental principle that stereoisomerism affects bioactivity is well-established for the broader class of cinnamic acids. nih.govresearchgate.net The synthesis of these compounds can sometimes result in a mixture of E and Z isomers, and the ratio can depend heavily on the reaction conditions used. researchgate.net
Spectroscopic Characterization and Computational Chemistry of 2e 3 3 Fluoro 4 Methoxyphenyl Prop 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, ¹H and ¹³C NMR spectra would offer unambiguous evidence for its structure.
In the ¹H NMR spectrum, the vinylic protons of the prop-2-enoic acid moiety are expected to appear as doublets in the downfield region, typically between 6.0 and 8.0 ppm. The trans-coupling constant (³J) between these two protons is characteristically large, around 15-16 Hz, confirming the (E)-configuration of the double bond. The aromatic protons would exhibit a complex splitting pattern due to their mutual couplings and coupling to the fluorine atom. The methoxy (B1213986) group protons would appear as a sharp singlet around 3.9 ppm. The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration, but typically appears far downfield.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the double bond would appear around 115-145 ppm. The aromatic carbons would show signals in the 110-160 ppm range, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbon of the methoxy group would be observed at approximately 56 ppm. The coupling between carbon and fluorine atoms (J-CF) provides further structural confirmation, with the carbon directly bonded to fluorine showing a large one-bond coupling constant (¹J-CF) and other carbons in proximity showing smaller two-, three-, or four-bond couplings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on analogous compounds and standard NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| COOH | 12.0-13.0 (broad s) | 171.0 | - |
| C=CH-COOH | 6.4 (d) | 118.0 | ³J-HH ≈ 15.8 |
| Ar-CH=C | 7.7 (d) | 145.0 | ³J-HH ≈ 15.8 |
| Ar-C1 | - | 127.0 | - |
| Ar-C2-H | 7.4 (dd) | 115.0 (d) | ³J-HH ≈ 8.5, ⁴J-HF ≈ 2.0 |
| Ar-C3-F | - | 152.0 (d) | ¹J-CF ≈ 250 |
| Ar-C4-OCH₃ | - | 148.0 (d) | ²J-CF ≈ 12 |
| Ar-C5-H | 7.0 (t) | 113.0 (d) | ³J-HH ≈ 8.5, ³J-HF ≈ 8.5 |
| Ar-C6-H | 7.3 (dd) | 125.0 (d) | ³J-HH ≈ 8.5, ⁵J-HF ≈ 1.5 |
| OCH₃ | 3.9 (s) | 56.0 | - |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.infonih.govresearchgate.net For this compound, the IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. docbrown.info The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.net The C=C stretching of the alkene and the aromatic ring would appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the C-F stretching would be found in the fingerprint region, typically around 1250-1300 cm⁻¹ and 1100-1200 cm⁻¹, respectively.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Alkene | C=C stretch | 1620-1640 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Strong |
| Methoxy | C-O stretch | 1250-1300 | Strong |
| Fluoroaromatic | C-F stretch | 1100-1200 | Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scispace.com Molecules with conjugated systems, such as this compound, typically exhibit strong absorption in the UV region. The principal absorption band would correspond to a π → π* transition of the conjugated system, which includes the phenyl ring, the C=C double bond, and the C=O of the carboxylic acid. The position of the absorption maximum (λ-max) would be influenced by the substituents on the aromatic ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted cinnamic acid.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. For this compound (C₁₀H₉FO₃), the molecular weight is 196.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196.
The fragmentation of cinnamic acid derivatives is well-documented. researchgate.netnih.gov Common fragmentation pathways for the title compound would likely include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z 179.
Loss of carbon monoxide (CO): [M - 28]⁺, leading to a peak at m/z 168.
Loss of a carboxyl group (•COOH): [M - 45]⁺, giving a peak at m/z 151.
Decarboxylation (loss of CO₂): [M - 44]⁺, resulting in a peak at m/z 152.
Cleavage of the propenoic acid chain: This can lead to various fragments, including a prominent peak corresponding to the fluoromethoxyphenyl cation.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. irjweb.comemerginginvestigators.org For this compound, DFT calculations can provide valuable insights.
One of the key applications of DFT is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. DFT can also be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. For the title compound, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and methoxy group, and the fluorine atom, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms would show a positive potential (blue), indicating sites for nucleophilic attack.
Furthermore, DFT calculations can be used to predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein (target). nih.govnih.govkoreascience.kr These methods are crucial in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. analis.com.my The process involves sampling a large number of possible conformations of the ligand in the binding site of the protein and scoring them based on their binding affinity. For the title compound, docking studies could predict interactions such as hydrogen bonding between the carboxylic acid group and polar amino acid residues in the active site, as well as hydrophobic interactions involving the aromatic ring. researchgate.net
Molecular dynamics simulations provide a more detailed view of the ligand-target complex over time. nih.gov These simulations model the atomic movements of the system, allowing for the assessment of the stability of the docked pose and the flexibility of the ligand and protein. MD simulations can reveal important information about the conformational changes that occur upon ligand binding and can help to refine the understanding of the binding mode.
Photodimerization Kinetics and Solid-State Reaction Mechanisms
Cinnamic acids and their derivatives are well-known to undergo [2+2] photodimerization reactions in the solid state upon irradiation with UV light. thieme-connect.combilkent.edu.tr This reaction is a classic example of a topochemically controlled reaction, where the crystal packing of the reactant molecules dictates the stereochemistry of the product. miami.edu According to Schmidt's principles, for a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. rsc.org
The photodimerization of this compound would be expected to yield a cyclobutane (B1203170) derivative. Depending on the crystal packing (α, β, or γ-form), different stereoisomers of the corresponding truxillic or truxinic acids could be formed.
The kinetics of these solid-state reactions can be monitored using techniques such as solid-state NMR and IR spectroscopy. acs.orgresearchgate.netrsc.org The rate of the reaction is influenced by factors such as the crystal packing, the presence of defects in the crystal lattice, and the nature of the substituents on the aromatic ring. nsf.gov The fluoro and methoxy substituents on the phenyl ring of the title compound could influence the crystal packing and, consequently, the photoreactivity and the kinetics of the photodimerization process.
Emerging Research Directions and Prospective Applications
Development of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid and Analogues as Molecular Probes
The intrinsic fluorescence of cinnamic acid derivatives, influenced by substitutions on the phenyl ring, makes them promising candidates for the development of molecular probes. While specific research on this compound as a molecular probe is not yet widely published, the principles guiding the design of such tools suggest its potential. The electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom can modulate the photophysical properties of the molecule.
Future research is anticipated to focus on the synthesis of analogues where the carboxylic acid moiety is functionalized with specific recognition elements for biomolecules of interest. For instance, coupling with peptides or other small molecules could allow for targeted imaging of cellular components. The fluorine atom could also serve as a handle for ¹⁹F NMR spectroscopy, a technique used for in vivo metabolic tagging and imaging.
One potential application is in the design of fluorescent probes for detecting specific enzymes or cellular environments. For example, a hybrid molecule of rhodamine and cinnamic acid has been reported for the detection of hydrogen polysulfides. This highlights the utility of the cinnamic acid scaffold in creating sensitive and selective molecular probes.
Integration into Polyfunctional Compounds and Hybrid Molecules for Multi-Target Research
There is a growing interest in developing single chemical entities that can modulate multiple biological targets, a strategy aimed at overcoming the limitations of single-target drugs, particularly in complex diseases like cancer and neurodegenerative disorders. The structure of this compound is well-suited for integration into such polyfunctional compounds.
Researchers have successfully synthesized hybrid molecules by combining cinnamic acids with other pharmacologically active moieties. For instance, hybrids of cinnamic acids with paracetamol, hydroxycoumarins, and benzocaine (B179285) have been created, demonstrating the feasibility of this approach. researchgate.net These hybrid compounds have shown potential as multifunctional agents with, for example, both lipoxygenase (LOX) inhibition and analgesic activity. researchgate.net
A study on multitarget molecular hybrids of cinnamic acids reported the synthesis of novel compounds with promising biological activities. researchgate.net The findings from this research are summarized in the table below, illustrating the potential for creating diverse therapeutic agents from a cinnamic acid scaffold.
| Hybrid Compound Component 1 | Hybrid Compound Component 2 | Observed Biological Activity |
| Phenoxyphenyl cinnamic acid | m-Acetamidophenol | High lipoxygenase (LOX) inhibition and analgesic activity. researchgate.net |
| Bromobenzyloxycinnamic acid | Hymechromone | Good LOX inhibitory and anti-proteolytic activity. researchgate.net |
| Phenyloxyphenyl acid | Paracetamol | High analgesic activity. researchgate.net |
These examples underscore the potential of using this compound as a core structure for generating novel hybrid molecules with tailored multi-target profiles.
Biotechnological Applications and Metabolic Engineering Studies (e.g., Microbial Biotransformation and Detoxification)
Biotechnological approaches, including microbial biotransformation, offer sustainable and environmentally friendly methods for the synthesis and modification of chemical compounds. Research into the microbial metabolism of fluorinated aromatic compounds is crucial for both bioremediation and the production of valuable chemicals.
Studies on the microbial degradation of 4-fluorocinnamic acid (4-FCA), a structural analogue of the title compound, have shown that certain bacterial strains can utilize it as a sole carbon source. researchgate.netasm.org For example, a consortium of Arthrobacter sp. strain G1 and Ralstonia sp. strain H1 was able to completely mineralize 4-FCA. asm.org Strain G1 converts 4-FCA to 4-fluorobenzoic acid, which is then degraded by strain H1. asm.org This research provides a basis for developing biocatalytic systems for the transformation or detoxification of waste streams containing fluorinated cinnamic acids.
Metabolic engineering of microorganisms like E. coli has been successfully employed to produce various phenylpropanoids. While the specific production of this compound through this route has not been detailed, the existing platforms for producing related compounds suggest its feasibility. The microbial biotransformation pathways for a related compound are outlined below:
| Starting Compound | Microorganism/Consortium | Key Transformation Steps | Final Product(s) |
| 4-Fluorocinnamic acid (4-FCA) | Arthrobacter sp. strain G1 | β-oxidation of the side chain | 4-Fluorobenzoic acid (4-FBA) and 4-fluoroacetophenone. asm.org |
| 4-Fluorobenzoic acid (4-FBA) | Ralstonia sp. strain H1 | ortho-cleavage pathway | Mineralization and fluoride (B91410) release. asm.org |
These findings open avenues for the development of microbial cell factories for the sustainable production of this compound and its derivatives, as well as for bioremediation applications.
Advanced Materials Science Applications as Building Blocks
The presence of a reactive α,β-unsaturated carboxylic acid group and an aromatic ring makes cinnamic acid and its derivatives valuable building blocks for the synthesis of advanced polymers. researchgate.netrsc.org These polymers can possess a range of interesting properties, including photoreactivity, which makes them suitable for applications in drug delivery and as shape-memory materials. researchgate.net
The incorporation of fluorine atoms into polymers can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties. Therefore, this compound is a promising monomer for the creation of novel fluoropolymers. researchgate.net For example, fluorinated phenylcyanoacrylates, which share structural similarities, have been synthesized and copolymerized with styrene (B11656) to create new polymeric materials. chemrxiv.org
The potential applications of polymers derived from cinnamic acid and its analogues are diverse and are summarized in the table below:
| Polymer Type | Key Monomer Feature | Potential Applications |
| Photoreactive Polymers | Conjugated double bond | Drug delivery systems, photo-crosslinkable materials. researchgate.net |
| Polyesters, Polyamides | Hydroxyl and carboxyl groups | (Super) engineered plastics, biomedical materials. researchgate.netrsc.org |
| Fluoropolymers | Fluorine substitution | High-performance coatings, optical devices, energy-related materials. researchgate.net |
Future research in this area is likely to explore the synthesis and characterization of homopolymers and copolymers of this compound, with a focus on tailoring their properties for specific high-performance applications.
Computational Design of Novel this compound Analogues with Enhanced Bioactivity Profiles
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly used to accelerate the drug discovery process. These techniques allow for the rational design of new molecules with improved biological activity and selectivity.
Molecular docking studies on various cinnamic acid derivatives have provided insights into their binding modes with different biological targets. For example, docking studies of fluorinated cinnamylpiperazines with monoamine oxidase B (MAO-B) have helped to understand their binding poses, even though the studied compounds did not show high affinity. semanticscholar.org Similarly, docking studies have been used to investigate the antifungal activity of cinnamic acid esters, suggesting that their bioactivity could be due to binding to multiple targets. nih.gov
In the context of anticancer drug design, novel cinnamic acid derivatives have been designed and evaluated as potential inhibitors of matrix metalloproteinase-9 (MMP-9), with docking studies supporting the in vitro cytotoxicity results. biointerfaceresearch.com
The following table summarizes the application of computational design in the development of cinnamic acid analogues:
| Target | Compound Class | Computational Method | Key Findings |
| Monoamine oxidase B (MAO-B) | Fluorinated cinnamylpiperazines | Molecular Docking | Elucidation of binding poses in the enzyme's active site. semanticscholar.org |
| Fungal enzymes (e.g., QR, TS, ST-PK) | Cinnamic acid esters | Molecular Docking | Suggestion of multi-target binding as a mechanism for antifungal activity. nih.gov |
| Matrix metalloproteinase-9 (MMP-9) | Cinnamic acid amides | Molecular Docking | Correlation between docking scores and in vitro cytotoxicity. biointerfaceresearch.com |
| Leishmania infantum enzymes (e.g., AAP, ALDH2) | Cinnamamides and cinnamates | Molecular Docking | Identification of likely biological targets for antileishmanial activity. mdpi.com |
These examples demonstrate the power of computational approaches to guide the synthesis and evaluation of new this compound analogues with potentially enhanced therapeutic properties.
Q & A
Q. How to address inconsistencies between computational binding predictions and experimental IC₅₀ values?
- Resolution Strategy :
- Re-evaluate docking parameters : Adjust grid box size to encompass allosteric sites.
- Validate with ITC (isothermal titration calorimetry) : Measure binding enthalpies to confirm stoichiometry.
- Cross-check with SPR (surface plasmon resonance) : Assess binding kinetics (kₐₙ/kₒff) for false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
